An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(aminomethyl)nicotinate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(aminomethyl)nicotinate Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS No. 1189434-55-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, spectroscopic and chromatographic profiles, stability, and handling. As a key heterocyclic building block, understanding these characteristics is paramount for its effective application in medicinal chemistry and novel therapeutic design. This guide establishes a foundational understanding, enabling scientists to confidently integrate this versatile intermediate into their research and development workflows.
Chemical Identity and Core Physicochemical Properties
Ethyl 6-(aminomethyl)nicotinate hydrochloride is a substituted pyridine derivative, specifically an ethyl ester of nicotinic acid featuring an aminomethyl group at the 6-position. The presence of the basic aminomethyl group and the pyridine nitrogen allows for the formation of the hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base. It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders by interacting with nicotinic acetylcholine receptors.[1][2]
Chemical Structure and Nomenclature
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Systematic Name: Ethyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride
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Common Synonyms: Ethyl 6-(aminomethyl)nicotinate HCl, 6-(Aminomethyl)-3-pyridinecarboxylic acid ethyl ester hydrochloride[3]
***Figure 1:** Chemical Structure of Ethyl 6-(aminomethyl)nicotinate hydrochloride.*
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties compiled from various chemical suppliers and databases. It is important to note that some parameters, such as melting point, may exhibit variability depending on the purity and polymorphic form of the material.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white or gray solid/powder | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Solubility | Soluble in water. Solubility in organic solvents like ethanol and methanol is expected based on structurally related compounds.[6][7][8] | - |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | - |
| pKa | Not experimentally determined. The pyridine nitrogen (pKa ~3-5) and the primary amine (pKa ~9-10) are the key ionizable groups. | - |
| Storage | Store at room temperature in a dry, sealed container.[3] | - |
Analytical Characterization: A Validated Approach
A multi-technique analytical approach is essential to confirm the identity, purity, and integrity of Ethyl 6-(aminomethyl)nicotinate hydrochloride. The following sections detail the expected results and provide standardized protocols for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this molecule. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to ensure the solubility of the hydrochloride salt.
Based on the structure and data from analogous nicotinate derivatives, the following proton signals are anticipated. The chemical shifts (δ) are predictive and should be confirmed experimentally.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 (Pyridine) | ~9.0 | s | 1H | Deshielded proton adjacent to the pyridine nitrogen and ester group. |
| H4 (Pyridine) | ~8.2 | d | 1H | Aromatic proton ortho to the ester group. |
| H5 (Pyridine) | ~7.6 | d | 1H | Aromatic proton ortho to the aminomethyl group. |
| -OCH₂ CH₃ (Ethyl) | ~4.3 | q | 2H | Methylene protons of the ethyl ester, split by the methyl group. |
| -CH₂ NH₃⁺ (Aminomethyl) | ~4.1 | s (broad) | 2H | Methylene protons adjacent to the protonated amine. |
| -NH₃⁺ (Ammonium) | ~8.5 | s (broad) | 3H | Exchangeable protons of the ammonium group. |
| -OCH₂CH₃ (Ethyl) | ~1.3 | t | 3H | Methyl protons of the ethyl ester, split by the methylene group. |
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester. |
| C6 (Pyridine) | ~155 | Carbon attached to the aminomethyl group. |
| C2 (Pyridine) | ~152 | Aromatic carbon adjacent to pyridine nitrogen. |
| C4 (Pyridine) | ~138 | Aromatic CH carbon. |
| C3 (Pyridine) | ~125 | Carbon attached to the ester group. |
| C5 (Pyridine) | ~122 | Aromatic CH carbon. |
| -OCH₂ CH₃ (Ethyl) | ~61 | Methylene carbon of the ethyl ester. |
| -CH₂ NH₃⁺ (Aminomethyl) | ~42 | Methylene carbon of the aminomethyl group. |
| -OCH₂CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups. A sample prepared as a KBr pellet would be ideal.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-2800 | N-H (in -NH₃⁺) | Stretching (broad) |
| ~1730-1715 | C=O (Ester) | Stretching |
| ~1610, ~1580 | C=C, C=N (Pyridine ring) | Ring Stretching |
| ~1280 | C-O (Ester) | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard for determining the purity of Ethyl 6-(aminomethyl)nicotinate hydrochloride and for monitoring its stability. The primary degradation product is expected to be 6-(aminomethyl)nicotinic acid, resulting from the hydrolysis of the ethyl ester.[9][10][11]
This protocol is a robust starting point and should be optimized and validated for specific instrumentation and applications.
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in Mobile Phase A.
Causality Behind Choices:
-
C18 Column: Provides excellent retention for moderately polar aromatic compounds.
-
TFA: Acts as an ion-pairing agent to improve peak shape for the basic amine and pyridine moieties and maintains an acidic pH to suppress silanol interactions on the stationary phase.
-
Gradient Elution: Necessary to elute the polar degradation product (nicotinic acid derivative) early while ensuring the parent ester elutes with a good peak shape within a reasonable time.
-
UV Detection at 260 nm: The pyridine ring provides strong UV absorbance around this wavelength, ensuring high sensitivity.
Stability and Handling
The stability of nicotinate esters is a critical parameter, particularly in aqueous environments where they are susceptible to hydrolysis.
Chemical Stability Profile
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pH Stability: Nicotinate esters undergo both acid- and base-catalyzed hydrolysis.[12] The ester bond is most stable in a slightly acidic to neutral pH range (pH 4-6).[13] Alkaline conditions will significantly accelerate the hydrolysis to the corresponding carboxylic acid.
-
Thermal Stability: While specific data for this compound is unavailable, storage at elevated temperatures is expected to increase the rate of hydrolysis and potential degradation. Recommended storage is at room temperature.[3]
-
Photostability: No specific photostability data is publicly available. As a precautionary measure, the compound should be stored in a light-protected container.
Recommended Handling and Storage
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Storage: The compound should be stored in a tightly sealed container to protect it from moisture, in a cool, dry place away from direct sunlight.[3]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Workflow Diagrams
Analytical Characterization Workflow
The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of Ethyl 6-(aminomethyl)nicotinate hydrochloride.
Caption: Workflow for analytical validation of the compound.
Conclusion
Ethyl 6-(aminomethyl)nicotinate hydrochloride is a foundational building block for advanced pharmaceutical synthesis. This guide has detailed its core physicochemical properties and provided a robust framework for its analytical characterization. By understanding its spectral signatures, chromatographic behavior, and stability profile, researchers can ensure the quality and integrity of their starting material, thereby enhancing the reliability and reproducibility of their synthetic endeavors. The protocols and predictive data herein serve as a trusted resource for scientists leveraging this compound to explore new frontiers in drug discovery.
References
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Anderson, B. D., & Conradi, R. A. (1995). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 84(4), 445-450. [Link]
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Waner, M. J., & Swords, G. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 85. [Link]
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Pipzine Chemicals. (n.d.). 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. Retrieved from [Link]
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Zhao, Z., et al. (2001). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 195-202. [Link]
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Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
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Pipzine Chemicals. (n.d.). 3-(Aminomethyl)pyridine Manufacturer & Supplier in China. Retrieved from [Link]
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AZA Mid-Year Meeting. (n.d.). Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. Retrieved from [Link]
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